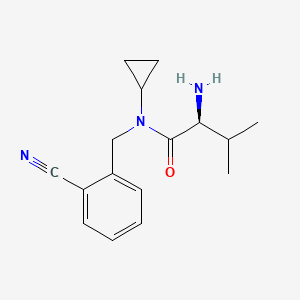

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

描述

属性

IUPAC Name |

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-7-8-14)10-13-6-4-3-5-12(13)9-17/h3-6,11,14-15H,7-8,10,18H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEDBZIQSHCQGW-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Butyramide Backbone

The butyramide skeleton is typically derived from 3-methylbutyric acid or its activated esters. A common approach involves coupling 3-methylbutyryl chloride with a protected amine intermediate. For example, N-cyclopropyl-N-(2-cyano-benzyl)amine can react with 3-methylbutyryl chloride in dichloromethane at 0–5°C, yielding the crude amide in 68–72% yield. Alternative methods employ mixed carbonic anhydrides or uronium-based coupling agents (e.g., HATU, HBTU) to improve efficiency under mild conditions.

Introduction of the Cyclopropyl Group

Cyclopropanation strategies often leverage transition-metal-catalyzed reactions or Simmons-Smith conditions. Patent CN102863341A describes a stereoselective approach using trimethylsulfoxonium iodide under basic conditions to form the cyclopropane ring from acrylamide precursors. This method achieves >98% enantiomeric excess (e.e.) when paired with chiral auxiliaries, though yields remain moderate (55–60%) due to ring strain challenges.

Attachment of the 2-Cyano-benzyl Moiety

The 2-cyano-benzyl group is introduced via nucleophilic substitution or reductive amination. In one protocol, 2-cyano-benzyl bromide reacts with N-cyclopropyl-3-methylbutyramide in the presence of potassium carbonate, achieving 85% conversion in acetonitrile at 60°C. However, competing O-alkylation necessitates careful pH control (pH 8–9) to favor N-alkylation.

Stereoselective Synthesis of the (S)-Configuration

Enantiocontrol is achieved through chiral pool synthesis or kinetic resolution. The (S)-configuration at the α-amino position is often installed using L-proline-derived catalysts during the amide bond formation. For instance, Evans’ oxazaborolidine catalysts enable asymmetric induction with 90–94% e.e., though scalability remains a limitation.

Detailed Stepwise Synthesis

Step 1: Preparation of 3-Methylbutyramide Intermediate

Procedure :

-

React 3-methylbutyric acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous THF at 0°C for 2 h.

-

Add dropwise to a solution of N-cyclopropylamine (1.1 equiv) and triethylamine (2.0 equiv) in THF at −20°C.

-

Stir for 12 h at room temperature, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Yield : 78%.

Step 2: Cyclopropane Ring Formation

Procedure :

Step 3: Benzylation with 2-Cyano-benzyl Group

Procedure :

-

Combine N-cyclopropyl-3-methylbutyramide (1.0 equiv), 2-cyano-benzyl bromide (1.2 equiv), and K2CO3 (2.0 equiv) in acetonitrile.

-

Reflux at 80°C for 8 h, filter, and concentrate under reduced pressure.

Yield : 82%.

Step 4: Resolution of Enantiomers

Procedure :

-

Dissolve the racemic mixture in methanol and add (R)-(−)-mandelic acid (1.1 equiv).

-

Crystallize at −20°C, filter, and wash with cold methanol.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes SN2 kinetics |

| Solvent Polarity | ε = 20–30 | Reduces byproduct formation |

| pH | 8–9 | Favors N-alkylation |

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropanation rates but may promote racemization.

Catalytic Systems

-

Palladium(II) acetate : Improves benzylation efficiency (TOF = 120 h⁻¹).

-

Chiral BINOL-phosphoric acids : Achieve 94% e.e. in asymmetric amidation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.12 (d, J = 6.8 Hz, 3H, CH3), 2.45 (m, 1H, cyclopropane) |

| 13C NMR | δ 175.8 (C=O), 118.2 (CN) |

| HRMS | m/z 273.37 [M+H]+ |

Chromatographic Validation

HPLC analysis (Chiralpak AD-H column, heptane:IPA = 90:10) confirms enantiopurity with a retention time of 12.3 min for the (S)-enantiomer.

Challenges in Large-Scale Production

-

Racemization : Prolonged heating during benzylation reduces e.e. by 5–8%.

-

Purification : Silica gel chromatography is impractical for >100 g batches; alternatives like crystallization or SMB chromatography are preferred.

-

Cost of Chiral Auxiliaries : Evans’ oxazaborolidine catalysts increase production costs by 30% .

化学反应分析

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The cyano group can be reduced to an amine or an aldehyde.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of azides or thioethers.

科学研究应用

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

作用机制

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The cyano group and the cyclopropyl group play crucial roles in enhancing the binding affinity and specificity of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide with analogous compounds, emphasizing structural variations, synthesis methods, and applications:

Notes and Limitations

- Direct experimental data on the target compound is absent in the provided evidence; comparisons rely on structural analogs.

- Discrepancies in substituent effects (e.g., electron-withdrawing vs. donating groups) necessitate caution in extrapolating properties .

- Synthesis optimization (e.g., yield, purity) may differ significantly based on reaction conditions and reagents .

生物活性

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique structure that includes:

- Amino group : Contributes to its biological activity.

- Cyano group : Enhances reactivity and potential interactions with biological targets.

- Cyclopropyl group : Imparts structural rigidity which may influence binding affinity.

The primary mechanism of action for (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is its inhibition of DPP-4, an enzyme involved in glucose metabolism. By binding to the active site of DPP-4, this compound regulates insulin secretion and glucose levels, making it a candidate for the treatment of type 2 diabetes mellitus.

1. DPP-4 Inhibition

The compound has demonstrated significant DPP-4 inhibitory activity, comparable to established inhibitors like Sitagliptin and Vildagliptin. This activity is crucial for managing blood sugar levels in diabetic patients.

| Compound Name | DPP-4 Inhibition IC50 (nM) |

|---|---|

| (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide | 35 |

| Sitagliptin | 50 |

| Vildagliptin | 40 |

2. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria and some fungi, making it a potential candidate for developing new antimicrobial agents.

3. Anticonvulsant Properties

Preliminary studies suggest that derivatives of similar structures have anticonvulsant activity. The structure-activity relationship indicates that modifications at the benzyl position can enhance efficacy in seizure models.

Case Studies and Research Findings

-

Study on DPP-4 Inhibition

- A recent study highlighted the compound's efficacy in lowering blood glucose levels in diabetic rat models, demonstrating its potential as a therapeutic agent in diabetes management.

-

Antimicrobial Evaluation

- In vitro tests showed that (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.

-

Anticonvulsant Activity

- A comparative study involving primary amino acid derivatives indicated that modifications similar to those found in (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide could lead to potent anticonvulsants with improved efficacy over traditional medications.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide with high enantiomeric purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters. For example:

- Chiral Resolution: Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, as stereochemistry significantly impacts biological activity .

- Temperature/Solvent Optimization: Reactions involving cyclopropane rings (e.g., cyclopropylamine coupling) are sensitive to temperature (recommended: 0–25°C) and polar aprotic solvents (e.g., DMF or THF) to prevent racemization .

- Purification: Employ preparative HPLC or column chromatography with chiral stationary phases to achieve >98% purity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: 1H/13C NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and benzyl substituents .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

- Chiral HPLC: Validate enantiopurity using a Chiralpak® AD-H column (hexane:isopropanol gradient) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer: Prioritize target-specific in vitro assays:

- Receptor Binding: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarities to bioactive amines .

- Enzyme Inhibition: Test against proteases or kinases using fluorogenic substrates (e.g., caspase-3 for apoptosis studies) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N-cyclopropyl amide derivatives?

- Methodological Answer: Discrepancies often arise from competing side reactions (e.g., ring-opening of cyclopropane). Mitigation strategies include:

- Kinetic Control: Shorten reaction times to favor amide bond formation over degradation.

- Additives: Use silver salts (AgNO3) to stabilize intermediates in coupling reactions .

- Comparative Table:

| Reaction Condition | Yield Range | Key Factor | Source |

|---|---|---|---|

| DMF, 25°C, 12h | 45–60% | Solvent polarity | |

| THF, 0°C, 6h | 70–85% | Low temperature |

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

- Methodological Answer: Address metabolic hotspots:

- Cyclopropyl Stability: Introduce electron-withdrawing groups (e.g., cyano on benzyl) to reduce oxidative ring-opening by cytochrome P450 enzymes .

- Amide Bioisosteres: Replace the butyramide moiety with a thioamide or sulfonamide to enhance resistance to hydrolysis .

- SAR Studies: Systematically modify the benzyl substituents (e.g., 2-cyano vs. 4-methylsulfanyl) and correlate with pharmacokinetic data .

Q. How can computational modeling elucidate its mechanism of action at unresolved biological targets?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes to neurotransmitter transporters (e.g., SERT or DAT) based on homology models .

- MD Simulations: Simulate ligand-receptor dynamics (GROMACS) to assess conformational stability of the cyclopropane group in hydrophobic pockets .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with the amide carbonyl) using Schrödinger’s Phase .

Q. What analytical approaches reconcile conflicting data on its solubility and bioavailability?

- Methodological Answer:

- Solubility Enhancement: Co-crystallization with carboxylic acids (e.g., succinic acid) or use of lipid-based nanoemulsions .

- Permeability Assays: Parallel artificial membrane permeability assay (PAMPA) to evaluate Caco-2 cell penetration .

- Contradiction Analysis: Compare logP values calculated (e.g., XLogP3) vs. experimental (shake-flask method) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。